molecular formula C17H24O10S2 B022190 Unii-6B7H7vsr0Q CAS No. 13639-54-8

Unii-6B7H7vsr0Q

Cat. No. B022190
CAS RN: 13639-54-8
M. Wt: 452.5 g/mol
InChI Key: GYORARISFGRNMU-LJIZCISZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of molecular magnets, complexes, and chemical synthesis at the interface of chemistry and biology provides foundational knowledge relevant to understanding complex molecules, such as "Unii-6B7H7vsr0Q". These studies highlight the synthesis and characterization of bimetallic oxalate networks, molecular magnets, and their physical properties, as well as approaches to combine nature's synthetic strategies with traditional synthetic methods for molecule generation (Coronado et al., 2001) (Wu & Schultz, 2009).

Synthesis Analysis

The synthesis analysis often involves combining various chemical entities to form complex structures with unique properties. For instance, the synthesis and structural analysis of mononuclear and tetranuclear compounds derived from specific ligands have shown significant implications in understanding molecular interactions and properties (Nayak et al., 2006).

Molecular Structure Analysis

Analyzing molecular structures is crucial for understanding the functional and reactive aspects of molecules. Techniques like quantum chemical property prediction models offer insights into the equilibrium conformations of molecules, which are fundamental for predicting their reactivity and interactions (Lu et al., 2023).

Chemical Reactions and Properties

The study of chemical reactions and properties is essential for understanding how molecules interact and transform. Research on the synthesis of N-fused polycyclic heterocycles, for example, highlights the complexity and diversity of chemical reactions that can produce a wide range of molecular structures with potential applications in medicinal chemistry (Tyagi et al., 2012).

Physical Properties Analysis

The physical properties of molecules, such as magnetic behavior, play a significant role in determining their application potential. Studies on molecule-based magnets have revealed the relationship between molecular structures and their magnetic properties, offering insights into designing materials with desired magnetic behaviors (Andrés et al., 2001).

Chemical Properties Analysis

Understanding the chemical properties of molecules, including reactivity and stability, is crucial for their application in various fields. Research on the synthesis and properties of complexes provides essential knowledge on how molecular structure influences chemical behavior (Brennan et al., 1984).

Scientific Research Applications

Collaborative Working Environment for Environmental Models

A study by Şahin et al. (2009) emphasizes the importance of collaborative working environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), developed by the Danish Environmental Research Institute. This research highlights the necessity of application-centric facilities in collaborative distributed computing environments to support the continuous development and experimentation process of large scientific applications by various institutes across Europe Şahin, Weihrauch, Dimov, & Alexandrov, 2009.

Advances in Nanoparticle Syntheses

Cushing, Kolesnichenko, and O'connor (2004) discuss the synergy between scientific discovery and technological development, particularly in the context of the electronics industry, where new materials have led to significant advancements from vacuum tubes to miniature chips. This paper illustrates the critical role of developing novel materials in fostering scientific and technological progress Cushing, Kolesnichenko, & O'connor, 2004.

Transforming Educational Programs for Research Translation

Giordan et al. (2011) provide insights into the transformation of educational programs to aid academic researchers in translating research into practical innovations. The paper discusses the role of the National Collegiate Inventors and Innovators Alliance (NCIIA) in developing and funding experiential learning and research in STEM innovation, invention, and entrepreneurship Giordan, Shartrand, Steig, & Weilerstein, 2011.

University Nanosat Program

Hunyadi et al. (2004) explore the University Nanosat Program (UNP), a student satellite program that offers unique opportunities for capability demonstration using the structure of the UNP. The program emphasizes the training of the next generation of aerospace professionals and the infusion of innovative methodologies and technologies Hunyadi, Ganley, Peffer, & Kumashiro, 2004.

Safety And Hazards

Safety and hazard information is crucial for handling and working with chemical substances. Unfortunately, I was unable to find specific safety and hazard information for this compound .

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, safety assessments and hazard evaluations would be important for understanding the potential risks associated with this compound. Unfortunately, I was unable to find specific information on future directions for this compound .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYORARISFGRNMU-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=S)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159780
Record name NSC66060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl Ethylxanthate

CAS RN

13639-54-8
Record name β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-(O-ethyl carbonodithioate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13639-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC66060
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013639548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA..-D-GLUCOPYRANOSE, 1-THIO-, 2,3,4,6-TETRAACETATE 1-(O-ETHYL CARBONODITHIOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B7H7VSR0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-6B7H7vsr0Q
Reactant of Route 2
Reactant of Route 2
Unii-6B7H7vsr0Q
Reactant of Route 3
Reactant of Route 3
Unii-6B7H7vsr0Q
Reactant of Route 4
Reactant of Route 4
Unii-6B7H7vsr0Q
Reactant of Route 5
Reactant of Route 5
Unii-6B7H7vsr0Q
Reactant of Route 6
Reactant of Route 6
Unii-6B7H7vsr0Q

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.